1,2,3,6-Tetrahydropyridine

Catalog No.
S598588
CAS No.
694-05-3
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,6-Tetrahydropyridine

CAS Number

694-05-3

Product Name

1,2,3,6-Tetrahydropyridine

IUPAC Name

1,2,3,6-tetrahydropyridine

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h1-2,6H,3-5H2

InChI Key

FTAHXMZRJCZXDL-UHFFFAOYSA-N

SMILES

C1CNCC=C1

Canonical SMILES

C1CNCC=C1

As a Model for Parkinson's Disease:

The most significant application of 1,2,3,6-tetrahydropyridine (1,2,3,6-THP) in scientific research lies in its role as a neurotoxin, specifically in creating animal models of Parkinson's disease (PD) []. This application stems from the discovery that the specific derivative of 1,2,3,6-THP known as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) could cause irreversible damage to dopaminergic neurons in the brain, mimicking the key pathological feature of PD [].

MPTP is not naturally occurring but is formed during the illicit synthesis of a synthetic opioid. The accidental ingestion of MPTP-contaminated drugs by individuals in the 1980s led to the discovery of its ability to induce Parkinsonian symptoms. This serendipitous finding paved the way for using MPTP to induce similar symptoms in various animal models, including monkeys, mice, and rats []. These models have been invaluable in understanding the pathological mechanisms of PD and in developing potential therapies for the disease [].

Beyond Parkinson's Disease Research:

While the primary research focus has been on PD, 1,2,3,6-THP and its derivatives have also been explored in other areas of scientific research.

  • Monoamine Oxidase (MAO) Inhibition: Studies have investigated the potential of 1,2,3,6-THP derivatives as inhibitors of MAO, enzymes responsible for the breakdown of certain neurotransmitters []. This research explored the possibility of using these derivatives to treat various neurological and psychiatric disorders.
  • Biotransformation and Metabolism: Research has been conducted to understand the metabolic pathways of 1,2,3,6-THP and its derivatives, particularly MPTP, within the body []. This research helps elucidate the mechanisms by which these compounds exert their effects and potential strategies to mitigate their toxicity.

1,2,3,6-Tetrahydropyridine is a saturated nitrogen-containing heterocyclic compound with the molecular formula C5H9NC_5H_9N. It is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is a colorless liquid at room temperature and is known for its distinctive properties, including being insoluble in water and having vapors that are heavier than air . The structure of 1,2,3,6-tetrahydropyridine allows for various chemical transformations and biological interactions, making it an important compound in organic chemistry and medicinal applications.

  • Acid-Base Reactions: It can neutralize acids in exothermic reactions to form salts and water .
  • Oxidative Reactions: The compound can undergo oxidative imination reactions, particularly with agents like potassium permanganate .
  • Palladium-Catalyzed Reactions: It is involved in palladium-catalyzed cyclization reactions, which can yield various derivatives with high enantioselectivity .

These reactions highlight the versatility of 1,2,3,6-tetrahydropyridine as a precursor to more complex molecular structures.

1,2,3,6-Tetrahydropyridine and its derivatives exhibit significant biological activities. Notably:

  • Neurotoxicity Studies: The compound is a precursor to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce Parkinsonian symptoms by selectively destroying dopaminergic neurons in the brain . This property has made it a valuable tool for studying Parkinson's disease.
  • Pharmacological Potential: Various tetrahydropyridine derivatives have been synthesized and tested for their pharmacological effects. These compounds often display antimicrobial, anti-inflammatory, and analgesic properties .

Several methods have been developed for synthesizing 1,2,3,6-tetrahydropyridine:

  • Palladium-Catalyzed Alkyl-Heck Reaction: This method involves the reaction of unactivated alkyl iodides with appropriate substrates to yield tetrahydropyridine derivatives efficiently .
  • Cyclization Reactions: Utilizing α,β-unsaturated imines and alkynes can lead to the formation of 1,2,3,6-tetrahydropyridines through innovative cyclization pathways .
  • One-Pot Synthesis: Recent advancements have introduced metal-free catalytic conditions that allow for high-yield synthesis of tetrahydropyridines from simple starting materials like anilines and arylaldehydes .

These synthesis methods underscore the compound's accessibility and versatility in organic synthesis.

1,2,3,6-Tetrahydropyridine finds applications across various fields:

  • Pharmaceuticals: As a building block for drugs targeting neurological disorders due to its connection with MPTP.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds and materials.
  • Research Tool: Its role in studying neurodegenerative diseases makes it invaluable in biomedical research.

Interaction studies involving 1,2,3,6-tetrahydropyridine focus primarily on its metabolic pathways and toxicological effects. The conversion of MPTP into the neurotoxic metabolite 1-methyl-4-phenylpyridinium ion (MPP+) by monoamine oxidase B illustrates its significant interactions within biological systems. This transformation highlights the compound's potential risks and therapeutic implications when exploring neurotoxicity models .

Several compounds share structural similarities with 1,2,3,6-tetrahydropyridine. A comparison of these compounds reveals distinct features:

Compound NameStructure TypeUnique Features
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridineTetrahydropyridine derivativeNeurotoxic effects leading to Parkinsonism
1,2,3,4-TetrahydropyridineSaturated nitrogen heterocycleExhibits different biological activities
2,3-Dihydro-1H-pyrroleSaturated nitrogen heterocycleLess stable; used in different synthetic pathways
4-PiperidoneSaturated nitrogen heterocycleImportant in pharmaceutical synthesis; broader applications

These comparisons illustrate how 1,2,3,6-tetrahydropyridine is unique due to its specific interactions within biological systems and its role as a precursor to biologically active metabolites.

Physical Description

1,2,3,6-tetrahydropyridine appears as a colorless liquid. Insoluble in water. Floats on water. Vapors heavier than air. Used to make other chemicals.

XLogP3

0.5

Boiling Point

108.0 °C

Melting Point

-48.0 °C

UNII

26RLS9D255

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

694-05-3

Wikipedia

1,2,3,6-tetrahydropyridine

Use Classification

Fire Hazards -> Flammable - 2nd degree

Dates

Modify: 2023-08-15

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